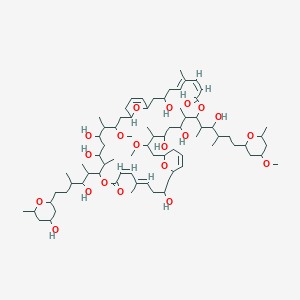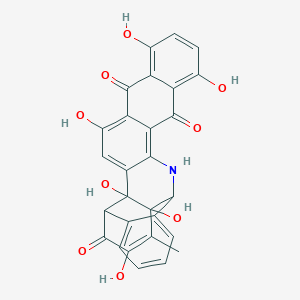
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a novel compound with potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has been the subject of recent scientific research due to its unique properties and potential benefits.
Mecanismo De Acción
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in laboratory experiments is its specificity for COX-2 inhibition and PPAR-γ activation, which allows for targeted modulation of these pathways. However, one limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other COX-2 inhibitors and PPAR-γ agonists, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may have applications in treating metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the pharmacological effects and potential therapeutic applications of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Métodos De Síntesis
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with 2-butyl-2H-tetrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propiedades
Nombre del producto |
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C15H21N5O2 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-8-20-18-15(17-19-20)16-14(21)10-22-13-7-6-11(2)9-12(13)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,16,18,21) |
Clave InChI |
GLMSOJCKPDLCFX-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)